REACTION_CXSMILES
|
[C:1]1([C:7]2[S:11][N:10]=[C:9]([C:12](OCC)=[O:13])[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O)C.[BH4-].[Na+].Cl>>[C:1]1([C:7]2[S:11][N:10]=[C:9]([CH2:12][OH:13])[N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
230 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=NC(=NS1)C(=O)OCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
149 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
ethanol was evaporated
|
Type
|
ADDITION
|
Details
|
Dichloromethane was added to the reaction
|
Type
|
EXTRACTION
|
Details
|
this was extracted with dichloromethane (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica gel column chromatography (100% CH2Cl2 up to 10% EtOAc/CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NC(=NS1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 mg | |
YIELD: PERCENTYIELD | 13% | |
YIELD: CALCULATEDPERCENTYIELD | 13.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |